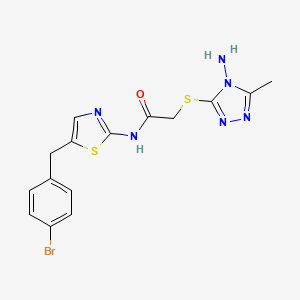
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15BrN6OS2 and its molecular weight is 439.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process that integrates the triazole and thiazole moieties through a thioether linkage. The reaction often employs catalysts such as triethylamine in solvents like ethanol or DMF. Structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of functional groups essential for biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit various bacterial strains, including resistant strains. The mechanism often involves interference with nucleic acid synthesis or cell wall biosynthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
These findings suggest that the compound exhibits broad-spectrum antibacterial activity, likely due to the synergistic effects of both triazole and thiazole components.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase pathway |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
The structure–activity relationship (SAR) analysis reveals that specific substitutions on the thiazole ring enhance cytotoxicity, emphasizing the importance of electronic effects and steric hindrance in optimizing activity.
Case Studies
- Antibacterial Activity : A study evaluated the efficacy of various triazole-thiazole hybrids against clinical isolates of resistant bacteria. The compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
- Anticancer Efficacy : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability compared to standard chemotherapeutics like doxorubicin. Further molecular dynamics simulations indicated strong binding affinity to target proteins involved in cancer proliferation.
Eigenschaften
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZYCQYMZRYLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














